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Application Note: Ste

A
‘ Compound of Interest

Compound Name: 4-Phenyl-6-(piperidin-1-ylmethyl)pyrimidin-5-OL
CAS No.: 88466-99-3
Cat. No.: B12107298

Introduction & Scientific Rationale

Pyrimidin-5-ol (5-hydroxypyrimidine) and its functionalized derivatives are privileged scaffolds in modern drug discovery. They serve as critical pharmi

Due to the highly electron-deficient nature of the pyrimidine diazine ring, direct electrophilic aromatic substitution (such as direct hydroxylation) is ther
« Harsh O-Demethylation: Nucleophilic ether cleavage of 5-methoxypyrimidines[4].
» Catalytic Hydrogenolysis: Mild deprotection of 5-(benzyloxy)pyrimidines[4].

« De Novo Ring Construction: Condensation and subsequent aromatization for complex substituted derivatives (e.g., 2-(trifluoromethyl)pyrimidin-5-ol

Mechanistic Pathways & Workflow Visualization
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Figure 1: Divergent synthetic workflows for pyrimidin-5-ol and its derivatives.
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Causality in Experimental Design:

« Thermodynamic Forcing (Method 1): The cleavage of a methyl ether on an electron-deficient ring requires extreme conditions. Using KOH in methg
« Chemoselective Reduction (Method 2): Benzyl ethers are ideal protecting groups for pyrimidin-5-ols. Palladium on carbon (Pd/C) under a hydroger
« Oxidative Aromatization (Method 3): When constructing the ring de novo from aliphatic precursors, the resulting intermediate is a tetrahydropyrimid

Step-by-Step Experimental Protocols
Protocol A: Synthesis via O-Demethylation (High-Temperature Cleavage)

Objective: Synthesize 5-hydroxypyrimidine from 5-methoxypyrimidine. Reagents: 5-methoxypyrimidine (2.99 g, 27.2 mmol), powdered Potassium Hy:
« Reaction Setup: In a heavy-walled pressure vessel (sealed tube), combine 5-methoxypyrimidine and powdered KOH in 50 mL of methanol.

» Heating: Seal the tube securely and heat the reaction mixture to 150 °C overnight. Safety Note: Ensure the pressure vessel is rated for the vapor p
* Quenching: Cool the vessel completely to room temperature before carefully unsealing. Neutralize the highly basic mixture by adding glacial acetic
« Concentration & Trituration: Concentrate the mixture under reduced pressure. Grind the resulting residue with hot acetonitrile (2 x 100 mL). Combit
» Secondary Extraction: Grind the solid with hot ethyl acetate (100 mL) and concentrate the extract under reduced pressure.

« Purification: Purify via flash column chromatography (Silica gel; Mobile phase: 9:1 Dichloromethane/Methanol) to afford 5-hydroxypyrimidine (1.11

Protocol B: Synthesis via Catalytic Hydrogenolysis (Mild Deprotection)

Objective: Synthesize pyrimidin-5-ol from 5-(benzyloxy)pyrimidine. Reagents: 5-[(phenylmethyl)oxy]pyrimidine (2.43 g, 13.0 mmol), 10% Pd/C, Metha
o Preparation: Dissolve 5-(benzyloxy)pyrimidine in 20 mL of methanol in a round-bottom flask.

» Catalyst Addition: Carefully add 10% Pd/C to the solution. Pro-tip: Purge the flask with inert gas (Argon/N2) before adding the dry catalyst to prevei
« Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (1 atm, via balloon). Stir vigorously at room temperature for 48-72 hours (over th
« Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol.

» Isolation: Concentrate the filtrate under reduced pressure. The resulting residue is typically of sufficient purity to be used in subsequent steps witho

Protocol C: De Novo Synthesis of 2-(Trifluoromethyl)pyrimidin-5-ol

Objective: Construct a highly functionalized pyrimidin-5-ol via cyclization and aromatization. Reagents: 1,3-diamino-2-hydroxypropane, ethyl trifluoroe
« Cyclization: In a reaction flask equipped with a Dean-Stark trap (water knockout vessel), combine 1,3-diamino-2-hydroxypropane (9.0 g, 0.1 mol) a
« Intermediate Isolation: Cool to room temperature, add petroleum ether (20 mL), and triturate to precipitate the solid. Filter and dry to obtain 2-(trifluc
« Activation (Tosylation): React the intermediate with TsClI in the presence of a base to form the bis-tosylated intermediate (1-p-toluenesulfonyl-2-(trifl
« Aromatization: Dissolve the tosylated intermediate (24 g, 0.05 mol) in DMSO (200 mL). Add NaOH (4.4 g, 0.11 mol). Stir at room temperature for >
« Extraction: Dilute with water (300 mL) and extract with ethyl acetate (2 x 200 mL). Wash the organic layer with brine, dry over anhydrous Na2S04,

« Purification: Triturate the crude product with a 5:1 mixture of petroleum ether/ethyl acetate to yield pure 2-(trifluoromethyl)pyrimidin-5-ol (75% yield

Quantitative Data Summary
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Methodology Starting Material Key Reagent
O-Demethylation 5-Methoxypyrimidine KOH, MeOH, 1
Hydrogenolysis 5-(Benzyloxy)pyrimidine 10% Pd/C, H2
De Novo Synthesis Aliphatic diamines + Esters 1. 170 °C heat

References[4] ChemicalBook. "5-Hydroxypyrimidine synthesis". Source: Chemica
redirect/AUZIYQHFr3i4RrKADRIEO5w0oSdVTWHqVEENY4d-CWGHTJmgjjJowmPld
8GXMNSjA_0OgDrwOw3WpYNh3Yz7YSn0spNzrfighZObTvMk5tm74o0qw2vYEa6RQs.
CN111533699A. URL:https:/Ivertexaisearch.cloud.google.com/grounding-api-

redirect/AUZIYQFRFvK4CUrAaB_4j4xet9vpGZOddmleboAkF_VtDG7EI3q0Z6UcQiC
[2] National Institutes of Health. "Multifunctional Antioxidants for the Treatment of
redirect/AUZIYQGqgomKdDDKELgSTnkpCtGkrioUgkqTkCPhLcJcsJgiUtEh6UzbPV
Ji52FBfmrkG1IGEmEBXxtfWtJ7o0aw=[1] Vorasin, O. et al. "Development of a Practice
yl)oxy]propoxy}phenyl)propanoic acid (P218)". Source: Synthesis 2023. URL:https
redirect/AUZIYQFy9qcReHKrXIGIS5Bws22uXVORRZJ3_wAdyghdT3Q7whPH2rBXi
0s3ulJbTvG6xa02jfiZkMWFq4EQQgO0qTi7viF2FbVfynASyuFQwwY830raAwZKL5ITr
diaminophenothiazinium compounds"”. Source: US9675621B2. URL:https:/lvertexa
QWxnaTTcbTHeeZSemxjU7A36DIQNwW3oiaHauuxeWTotblyRON5D26pnhe7cQGfv

' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.
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